

# biosynthesis of D-series resolvins from DHA

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Compound of Interest

Compound Name: Resolvin D3 methyl ester

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## **Core Biosynthetic Pathways**

The biosynthesis of D-series resolvins (RvDs) from DHA occurs primarily through two distinct enzymatic pathways: a canonical lipoxygenase (LOX)-mediated pathway and an aspirintriggered cyclooxygenase-2 (COX-2) pathway. These processes often involve transcellular biosynthesis, where intermediates produced by one cell type (e.g., endothelial or epithelial cells) are converted into the final active resolvins by another cell type (e.g., neutrophils or macrophages).[1][4][5]

# The Lipoxygenase (LOX) Pathway for 17S-Series Resolvins

The primary pathway for the generation of the 17S-series of D-resolvins (RvD1-RvD6) is initiated by the enzyme 15-lipoxygenase (15-LOX, or ALOX15).[2][6]

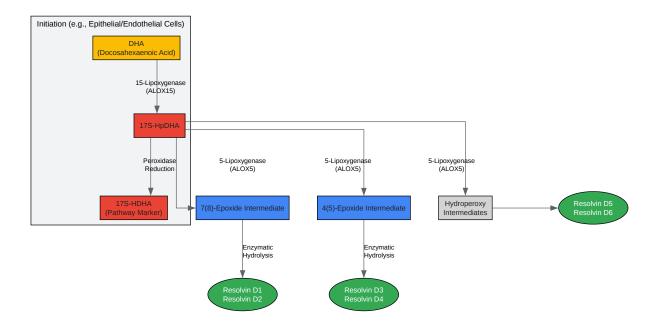
- Initiation by 15-LOX: DHA is first converted by 15-LOX into 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[1][6] This intermediate can be rapidly reduced by peroxidases to its more stable alcohol form, 17S-hydroxy-DHA (17S-HDHA), which serves as a key pathway marker.[7]
- Sequential 5-LOX Action: The 17S-HpDHA intermediate undergoes a second oxygenation step catalyzed by 5-lipoxygenase (5-LOX).[6][8]
- Epoxide Formation and Hydrolysis: The action of 5-LOX leads to the formation of unstable epoxide-containing intermediates.[4][6] For example, the biosynthesis of RvD1 and RvD2



proceeds through a 7,8-epoxide intermediate.[9][10][11] In contrast, RvD3 and RvD4 are synthesized from a 4,5-epoxide intermediate.[9][11][12]

• Formation of Trihydroxy Products: These epoxide intermediates are then enzymatically hydrolyzed to form the final stable, tri-hydroxylated resolvin structures.[6][11] For instance, the 7,8(S,S)-epoxytetraene intermediate is converted to RvD1 and RvD2.[9][13]

This pathway results in the production of RvD1, RvD2, RvD3, RvD4, RvD5, and RvD6, all of which contain a characteristic 17S-hydroxyl group.[1][3]



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Canonical 15-LOX pathway for 17S-Resolvin D biosynthesis.

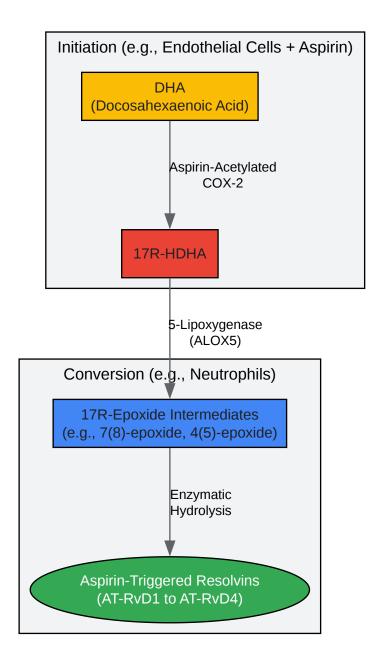
# The Aspirin-Triggered COX-2 Pathway for 17R-Series Resolvins

Aspirin triggers a distinct biosynthetic pathway by irreversibly acetylating cyclooxygenase-2 (COX-2), which alters its enzymatic activity. This leads to the production of 17R-epimers of the D-series resolvins, known as aspirin-triggered resolvins (AT-RvDs).[1][8]

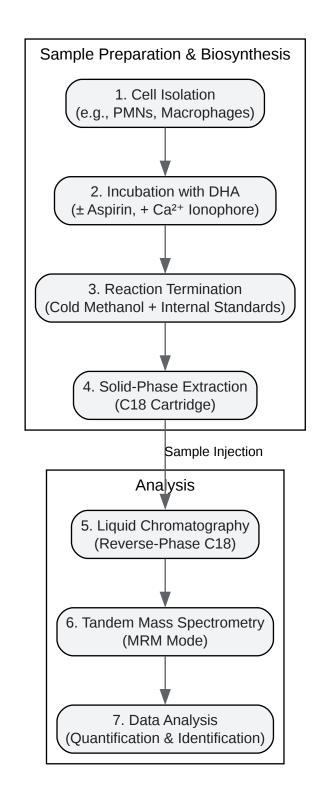
- Initiation by Aspirin-Acetylated COX-2: In cells expressing COX-2, such as vascular endothelial cells, aspirin treatment causes the enzyme to convert DHA into 17R-hydroperoxy-DHA (17R-HpDHA), which is then reduced to 17R-HDHA.[4][8][14] The key difference from the LOX pathway is the R-stereochemistry at the C17 position.[2][14]
- Sequential 5-LOX Action: Similar to the canonical pathway, the 17R-HDHA intermediate is then transferred to leukocytes (like neutrophils) where it is acted upon by 5-lipoxygenase.[8] [14][15]
- Epoxide Formation and Hydrolysis: 5-LOX action generates epoxide intermediates, which are subsequently hydrolyzed to form the stable AT-RvDs (e.g., AT-RvD1, AT-RvD2, etc.).[8] [14] These molecules retain the 17R configuration from the initial step.[2]

AT-RvDs exhibit potent anti-inflammatory and pro-resolving actions, often equipotent to their 17S-counterparts.[8]









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